molecular formula C15H13ClN2O B12626162 1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one CAS No. 917890-65-4

1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one

Cat. No.: B12626162
CAS No.: 917890-65-4
M. Wt: 272.73 g/mol
InChI Key: NLHDWBLJUGVDME-UHFFFAOYSA-N
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Description

1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrido[2,3-c]carbazole core structure, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may proceed through a series of steps involving halogenation, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one is unique due to its specific ring structure and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

917890-65-4

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

1-chloro-4,7,8,9,10,11-hexahydropyrido[2,3-c]carbazol-3-one

InChI

InChI=1S/C15H13ClN2O/c16-9-7-13(19)18-12-6-5-11-14(15(9)12)8-3-1-2-4-10(8)17-11/h5-7,17H,1-4H2,(H,18,19)

InChI Key

NLHDWBLJUGVDME-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC4=C3C(=CC(=O)N4)Cl

Origin of Product

United States

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